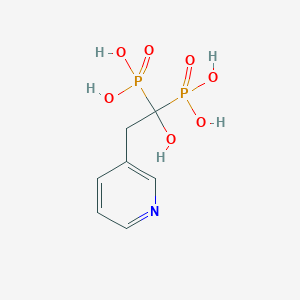
Risedronate
Cat. No. B001250
Key on ui cas rn:
105462-24-6
M. Wt: 283.11 g/mol
InChI Key: IIDJRNMFWXDHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07038083B2
Procedure details


A 500 ml cylindrical reactor equipped with a mechanical stirrer, a thermometer, a reflux condenser and a dropping funnel, was charged with 3-pyridine acetic acid hydrochloride (6.94 g, 0.04 mole), phosphorous acid (9.84 g, 0.12 mole), ortho-phosphoric acid (11.80 g, 0.12 mole) and toluene (50 ml). The suspension was heated to 90° C. and phosphorous oxychloride (11.2 ml, 0.12 mole) was added dropwise during 20 minutes. The reaction mixture was then heated to 95° C. for 20.5 hours. Water (50 ml) was added after cooling the reaction mixture to 80° C. The mixture was stirred vigorously until the solidified product dissolved completely. The toluene and the aqueous phases were separated and the aqueous phase was heated at 95° C. for 5.5 hours. The aqueous phase was cooled to 25° C. and absolute ethanol (50 ml) was added to precipitate the final product. The suspension was cooled to 5° C. for 1 hour. The white product was filtered, washed with absolute ethanol (2×20 ml) and dried at 65° C. for 5 hours to obtain 7.70 g (68%) of risedronic acid monohydrate.






Yield
68%
Identifiers


|
REACTION_CXSMILES
|
Cl.[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][C:9]([OH:11])=O)[CH:3]=1.[P:12]([OH:15])([OH:14])[OH:13].[P:16](=O)([OH:19])([OH:18])[OH:17].P(Cl)(Cl)(Cl)=O>O.C1(C)C=CC=CC=1>[CH:6]1[CH:7]=[N:2][CH:3]=[C:4]([CH2:8][C:9]([P:16]([OH:19])([OH:18])=[O:17])([P:12]([OH:15])([OH:14])=[O:13])[OH:11])[CH:5]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6.94 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.N1=CC(=CC=C1)CC(=O)O
|
|
Name
|
|
|
Quantity
|
9.84 g
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)O
|
|
Name
|
|
|
Quantity
|
11.8 g
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
11.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred vigorously until the solidified product
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 500 ml cylindrical reactor equipped with a mechanical stirrer
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was then heated to 95° C. for 20.5 hours
|
|
Duration
|
20.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
after cooling the reaction mixture to 80° C
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved completely
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The toluene and the aqueous phases were separated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the aqueous phase was heated at 95° C. for 5.5 hours
|
|
Duration
|
5.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The aqueous phase was cooled to 25° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
absolute ethanol (50 ml) was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the final product
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The suspension was cooled to 5° C. for 1 hour
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The white product was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with absolute ethanol (2×20 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried at 65° C. for 5 hours
|
|
Duration
|
5 h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC(=CN=C1)CC(O)(P(=O)(O)O)P(=O)(O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.7 g | |
| YIELD: PERCENTYIELD | 68% | |
| YIELD: CALCULATEDPERCENTYIELD | 68% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
